molecular formula C9H16ClNO B1609382 2-chloro-N-cycloheptylacetamide CAS No. 23511-50-4

2-chloro-N-cycloheptylacetamide

Cat. No. B1609382
CAS RN: 23511-50-4
M. Wt: 189.68 g/mol
InChI Key: VQUSGIJCLFWHDR-UHFFFAOYSA-N
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Description

2-chloro-N-cycloheptylacetamide is a chemical compound with the CAS Number 23511-50-4 . It has a molecular weight of 189.68 . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of 2-chloro-N-cycloheptylacetamide is C9 H16 Cl N O . The molecular weight is 189.68 .


Physical And Chemical Properties Analysis

2-chloro-N-cycloheptylacetamide is a solid at room temperature . It has a molecular weight of 189.68 and a linear formula of C9 H16 Cl N O .

Scientific Research Applications

Organic Synthesis

2-chloro-N-cycloheptylacetamide: serves as a building block in organic synthesis. Its molecular structure, characterized by the presence of a chloroacetamide group, makes it a versatile intermediate. Researchers can utilize it to synthesize a wide range of cyclic compounds, which are often found in bioactive molecules. This compound’s reactivity with nucleophiles allows for the construction of complex molecular architectures, essential in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-chloro-N-cycloheptylacetamide is explored for its potential pharmacological properties. It may act as a precursor in the synthesis of novel therapeutic agents. The cycloheptyl ring, in particular, is a common motif in drugs that target central nervous system disorders due to its lipophilicity, which aids in crossing the blood-brain barrier. Research in this area focuses on modifying the compound to enhance its efficacy and reduce side effects .

Material Science

The application of 2-chloro-N-cycloheptylacetamide in material science includes the development of new polymeric materials. By incorporating this compound into polymer chains, scientists can alter the physical properties of materials, such as flexibility, thermal stability, and resistance to chemicals. This has implications for creating specialized coatings, adhesives, and composite materials used in various industries .

Analytical Chemistry

In analytical chemistry, derivatives of 2-chloro-N-cycloheptylacetamide could be used as reagents or standards in chromatographic methods. They can help in the quantification and identification of complex mixtures. The compound’s unique chemical signature allows for its use as a marker in mass spectrometry, aiding in the detection of specific substances within biological or environmental samples .

Chemical Synthesis

2-chloro-N-cycloheptylacetamide: is also significant in chemical synthesis, where it can be used to introduce the cycloheptyl group into other molecules. This is particularly useful in the synthesis of specialty chemicals that require this seven-membered ring structure. Its role in the formation of heterocycles is also noteworthy, as these structures are prevalent in many natural products and pharmaceuticals .

Proteomics

In proteomics, 2-chloro-N-cycloheptylacetamide may find use in the modification of proteins. It can react with amino groups present in proteins, leading to the formation of stable amide bonds. This property is beneficial for labeling proteins or peptides with fluorescent tags or other markers for visualization and analysis in various biological assays .

Agrochemistry

The agrochemical industry can benefit from the application of 2-chloro-N-cycloheptylacetamide in the synthesis of new pesticides and herbicides. The compound’s chemical structure can be tailored to interact with specific biological targets in pests, offering a way to develop more effective and environmentally friendly crop protection solutions .

Environmental Science

Lastly, in environmental science, research into 2-chloro-N-cycloheptylacetamide could lead to its use in the remediation of pollutants. Its reactivity with various contaminants may facilitate the breakdown of harmful substances, thus contributing to the purification of water and soil. This aligns with the growing need for sustainable and safe methods to address environmental challenges .

Safety and Hazards

The safety data sheet for 2-chloro-N-cycloheptylacetamide indicates that it may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

2-chloro-N-cycloheptylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUSGIJCLFWHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411608
Record name 2-chloro-N-cycloheptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cycloheptylacetamide

CAS RN

23511-50-4
Record name 2-chloro-N-cycloheptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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